N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
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Overview
Description
N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and an ethanediamide moiety
Scientific Research Applications
N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions where the benzenesulfonyl group is introduced to the pyrrolidine ring.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the pyrrolidine derivative with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzenesulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Mechanism of Action
The mechanism of action of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
- N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Uniqueness
N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is unique due to the presence of the 2,5-dimethylbenzenesulfonyl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12-5-6-13(2)15(10-12)26(24,25)20-8-3-4-14(20)11-19-17(23)16(22)18-7-9-21/h5-6,10,14,21H,3-4,7-9,11H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRXSKNLJYWOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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